ethyl 6-methyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 6-methyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a tetrahydro-1-benzothiophene core substituted with a 6-methyl group and a 7-methyl-1-oxo-3,4-dihydro-2-benzopyran-amido moiety. The benzopyran-amido group introduces steric bulk and electronic effects, which may influence reactivity, solubility, and intermolecular interactions. Structural characterization of such compounds typically employs crystallographic tools like SHELX and spectroscopic methods such as NMR and HRMS .
Properties
IUPAC Name |
ethyl 6-methyl-2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-4-28-23(27)19-15-8-6-13(3)10-18(15)30-21(19)24-20(25)17-11-14-7-5-12(2)9-16(14)22(26)29-17/h5,7,9,13,17H,4,6,8,10-11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFKVIJEIRRQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromen and benzothiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Software for Structural Analysis
Crystallographic tools like SHELX (for refinement) and WinGX/ORTEP-3 (for visualization) are standard for determining molecular geometries.
Biological Activity
Ethyl 6-methyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The structure suggests a rich pharmacological profile, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound through a detailed review of relevant studies, including case studies and research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Amido group : Often associated with enhanced solubility and bioavailability.
- Benzopyran moiety : Known for antioxidant properties.
- Benzothiophene core : Exhibits anti-inflammatory and anticancer activities.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 392.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing benzopyran derivatives have shown to induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study on related compounds demonstrated a reduction in tumor growth in MCF-7 breast cancer cell lines when treated with similar benzothiophene derivatives at concentrations of 10 µM and 50 µM over 48 hours.
Anti-inflammatory Effects
The benzothiophene structure is known for its anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that derivatives of this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses ranging from 25 mg/kg to 100 mg/kg.
- Research Findings : A comparative study highlighted that compounds with similar structures had up to 80% inhibition of carrageenan-induced paw edema in rats.
Antioxidant Activity
The presence of the benzopyran moiety contributes to antioxidant effects:
- DPPH Assay : In vitro assays demonstrated that the compound exhibits significant free radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid.
- Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion |
Toxicological Studies
Initial toxicological assessments indicate low toxicity levels at therapeutic doses; however, further studies are required to fully understand long-term effects and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
